Sodium 1-(2-(tert-butoxy)ethyl)-1H-imidazole-4,5-dicarboxylate
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Overview
Description
Sodium 1-(2-(tert-butoxy)ethyl)-1H-imidazole-4,5-dicarboxylate is a chemical compound with a complex structure that includes an imidazole ring substituted with a t-butoxyethyl group and two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-(tert-butoxy)ethyl)-1H-imidazole-4,5-dicarboxylate typically involves the reaction of 1H-imidazole-4,5-dicarboxylic acid with t-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the bromoacetate, leading to the formation of the t-butoxyethyl group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(2-(tert-butoxy)ethyl)-1H-imidazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The t-butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Sodium 1-(2-(tert-butoxy)ethyl)-1H-imidazole-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-(2-(tert-butoxy)ethyl)-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The t-butoxyethyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with potassium as the counterion.
Lithium tert-butoxide: Another strong base with lithium as the counterion.
Uniqueness
Sodium 1-(2-(tert-butoxy)ethyl)-1H-imidazole-4,5-dicarboxylate is unique due to the presence of both the imidazole ring and the t-butoxyethyl group. This combination provides distinct reactivity and makes it suitable for specific applications that other tert-butoxide compounds may not be able to achieve.
Properties
IUPAC Name |
disodium;1-[2-[(2-methylpropan-2-yl)oxy]ethyl]imidazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5.2Na/c1-11(2,3)18-5-4-13-6-12-7(9(14)15)8(13)10(16)17;;/h6H,4-5H2,1-3H3,(H,14,15)(H,16,17);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQTKFQQVLVAQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=NC(=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2Na2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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